![molecular formula C23H25NO4 B1223032 Pergularinine CAS No. 571-70-0](/img/structure/B1223032.png)
Pergularinine
Overview
Description
Pergularinine is a type of alkaloid . It is found in several plants, including Tylophora indica, a medicinal climber that belongs to the family Asclepiadaceae . This plant contains several alkaloids, including tylophorine, tylophorinine, and tylophrinidine .
Synthesis Analysis
The biotechnological production of tylophorine, a similar alkaloid to pergularinine, was achieved by inducing hairy roots mediated by Agrobacterium rhizogenes (A4 strain) . This was followed by its growth in liquid suspension culture that could yield maximum biomass and tylophorine production .Molecular Structure Analysis
Pergularinine contains a total of 57 bonds; 32 non-H bonds, 16 multiple bonds, 3 rotatable bonds, 16 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, 3 ten-membered rings, 1 tertiary amine (aliphatic), and 1 hydroxyl group .Scientific Research Applications
Cancer Chemotherapy Potential
- Inhibition of Thymidylate Synthase and Cell Growth: Pergularinine (PGL) has been identified as a potent inhibitor of thymidylate synthase (TS), a key enzyme targeted in cancer chemotherapy. Studies demonstrated that PGL could inhibit TS activity and cell growth, indicating its potential as an antitumor agent (Rao, Bhattacharya, & Venkatachalam, 1997).
- Dihydrofolate Reductase Inhibition: PGL also exhibits significant inhibition of dihydrofolate reductase (DHFR), another important enzyme in cancer chemotherapy. This inhibition suggests the potential of PGL as an antimicrobial and antitumor compound (Rao & Venkatachalam, 2000).
Antileukemic Activity
- Thymidylate Synthase Activity in Leukocytes: Research on human leukemic leukocytes indicates that PGL can potently inhibit TS activity in chronic myelocytic leukemia (CML) and acute lymphocytic leukemia (ALL), demonstrating its potential as an antileukemic agent (Rao, Bhattacharya, & Venkatachalam, 1998).
Agricultural Applications
- Insect Feeding Deterrents: Pergularinine has been isolated from the plant Tylophora asthmatica and tested for antifeedant activity against the larvae of Spodoptera litura. This indicates its potential use in agricultural pest management (Verma, Ramakrishnan, Mulchandani, & Chadha, 1986).
Further Studies on Thymidylate Synthase
- Additional TS Inhibition Studies: Additional research has further reinforced the inhibition of TS by pergularinine, contributing to the understanding of its potential therapeutic applications (Rao, Bhattacharya, & Veankatachalam, 1999).
Safety And Hazards
properties
IUPAC Name |
(13aS,14R)-3,6,7-trimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizin-14-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-26-13-6-7-14-15(9-13)16-10-20(27-2)21(28-3)11-17(16)18-12-24-8-4-5-19(24)23(25)22(14)18/h6-7,9-11,19,23,25H,4-5,8,12H2,1-3H3/t19-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWAARLALKUFQQ-CVDCTZTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(CN4CCCC4C3O)C5=CC(=C(C=C52)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C3=C(CN4CCC[C@H]4[C@@H]3O)C5=CC(=C(C=C52)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90972565 | |
Record name | 3,6,7-Trimethoxy-9,11,12,13,13a,14-hexahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinolin-14-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90972565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pergularinine | |
CAS RN |
571-70-0 | |
Record name | Pergularinine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6,7-Trimethoxy-9,11,12,13,13a,14-hexahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinolin-14-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90972565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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